Cas no 206446-40-4 (tert-Butyl 3-phenylazetidine-1-carboxylate)

Technical Introduction: tert-Butyl 3-phenylazetidine-1-carboxylate is a protected azetidine derivative featuring a phenyl substituent at the 3-position and a Boc (tert-butoxycarbonyl) group on the nitrogen. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The Boc group enhances stability and facilitates selective deprotection under mild acidic conditions, enabling further functionalization. The phenyl moiety contributes to structural diversity, making it valuable for constructing bioactive molecules. Its rigid azetidine ring offers conformational constraints, useful in medicinal chemistry for modulating target interactions. The compound is typically handled under inert conditions to preserve its integrity. Suitable for use in cross-coupling reactions, nucleophilic substitutions, and other transformations.
tert-Butyl 3-phenylazetidine-1-carboxylate structure
206446-40-4 structure
Product Name:tert-Butyl 3-phenylazetidine-1-carboxylate
CAS No:206446-40-4
MF:C14H19NO2
MW:233.30616402626
MDL:MFCD20528763
CID:1088724
PubChem ID:15856657
Update Time:2025-08-05

tert-Butyl 3-phenylazetidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl 3-phenylazetidine-1-carboxylate
    • 3-Phenyl-azetidine-1-carboxylic acid tert-butyl ester
    • MFCD20528763
    • A918332
    • CS-0079228
    • DS-5959
    • D74049
    • tert-Butyl 3-phenyl-1-azetidinecarboxylate
    • SCHEMBL14874076
    • tert-butyl-3-Phenylazetidine-1-carboxylate
    • NCGC00374296-01
    • DTXSID40578910
    • tert-Butyl3-phenylazetidine-1-carboxylate
    • SB52175
    • AKOS022174144
    • HAIAQMOPZSBNRP-UHFFFAOYSA-N
    • 1-Azetidinecarboxylic acid, 3-phenyl-, 1,1-dimethylethyl ester
    • 206446-40-4
    • 1-Boc-3-phenylazetidine
    • DB-162302
    • MDL: MFCD20528763
    • Inchi: 1S/C14H19NO2/c1-14(2,3)17-13(16)15-9-12(10-15)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3
    • InChI Key: HAIAQMOPZSBNRP-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N1CC(C2C=CC=CC=2)C1)=O

Computed Properties

  • Exact Mass: 233.141578849g/mol
  • Monoisotopic Mass: 233.141578849g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 270
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 29.5Ų

tert-Butyl 3-phenylazetidine-1-carboxylate Security Information

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tert-Butyl 3-phenylazetidine-1-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:206446-40-4)tert-Butyl 3-phenylazetidine-1-carboxylate
Order Number:A918332
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 13:05
Price ($):527.0
Email:sales@amadischem.com

Additional information on tert-Butyl 3-phenylazetidine-1-carboxylate

Recent Advances in the Synthesis and Applications of tert-Butyl 3-phenylazetidine-1-carboxylate (CAS: 206446-40-4)

tert-Butyl 3-phenylazetidine-1-carboxylate (CAS: 206446-40-4) is a key intermediate in the synthesis of various biologically active compounds, particularly in the field of medicinal chemistry. Recent studies have highlighted its significance in the development of novel pharmaceuticals, including kinase inhibitors and central nervous system (CNS) agents. This research briefing provides an overview of the latest advancements in the synthesis, characterization, and applications of this compound, drawing from peer-reviewed literature and industry reports published within the last two years.

One of the most notable developments in the synthesis of tert-Butyl 3-phenylazetidine-1-carboxylate involves the optimization of catalytic asymmetric methods. A 2023 study published in the Journal of Organic Chemistry demonstrated the use of chiral palladium catalysts to achieve enantioselective synthesis with high yields (up to 92%) and excellent enantiomeric excess (ee > 99%). This method addresses previous challenges related to racemization and provides a scalable route for industrial applications. The study also explored the mechanistic aspects of the reaction, offering insights into the role of ligand design in controlling stereoselectivity.

In terms of applications, tert-Butyl 3-phenylazetidine-1-carboxylate has emerged as a critical building block for the development of kinase inhibitors targeting cancer and inflammatory diseases. A recent patent (WO2023056789) disclosed its use in the synthesis of selective JAK3 inhibitors, which have shown promising preclinical results in autoimmune disorders. The compound's azetidine ring contributes to improved metabolic stability and binding affinity, as evidenced by molecular docking studies and pharmacokinetic analyses. These findings underscore its potential in next-generation kinase inhibitor design.

Further research has explored the compound's utility in CNS drug discovery. A 2024 paper in ACS Medicinal Chemistry Letters reported the incorporation of tert-Butyl 3-phenylazetidine-1-carboxylate into novel sigma-1 receptor ligands, which exhibited enhanced blood-brain barrier permeability and neuroprotective effects in animal models of neurodegenerative diseases. The study highlighted the importance of the tert-butyl carbamate group in modulating lipophilicity and target engagement, providing a framework for future structure-activity relationship (SAR) studies.

From a safety and regulatory perspective, recent toxicological evaluations (e.g., OECD Guideline 423 studies) have confirmed the compound's favorable profile at pharmacologically relevant doses, with no observed adverse effects up to 500 mg/kg in rodent models. This data supports its continued use in drug development pipelines. Additionally, advancements in green chemistry have led to more sustainable production methods, including flow chemistry approaches that reduce solvent waste and energy consumption by up to 40% compared to traditional batch processes.

In conclusion, tert-Butyl 3-phenylazetidine-1-carboxylate (206446-40-4) remains a versatile and valuable scaffold in medicinal chemistry, with recent research expanding its applications across multiple therapeutic areas. The development of stereoselective synthetic methods and its incorporation into diverse pharmacophores position this compound as a key player in the discovery of innovative therapeutics. Future directions may include exploration of its use in PROTACs (proteolysis targeting chimeras) and other emerging modalities, building upon the foundational work summarized in this briefing.

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Amadis Chemical Company Limited
(CAS:206446-40-4)tert-Butyl 3-phenylazetidine-1-carboxylate
A918332
Purity:99%
Quantity:1g
Price ($):527.0
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